molecular formula C12H16N2O6S2 B5135027 3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid

3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid

Cat. No.: B5135027
M. Wt: 348.4 g/mol
InChI Key: IQBUAPZKXRBZMC-UHFFFAOYSA-N
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Description

3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of α-bromoacrylic acid esters, which are converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Morpholin-4-yl-propanoic acid: Similar in structure but lacks the sulfonyl and thiophene groups.

    2-Bromo-3-(morpholin-4-yl)propionic acid: Contains a bromine atom and a morpholine ring but differs in the rest of the structure.

Uniqueness

3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is unique due to the combination of its morpholine, sulfonyl, and thiophene groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S2/c15-11(16)1-2-13-12(17)10-7-9(8-21-10)22(18,19)14-3-5-20-6-4-14/h7-8H,1-6H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBUAPZKXRBZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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